molecular formula C27H34N2 B589440 Dihydro Astrophloxine CAS No. 1132970-43-4

Dihydro Astrophloxine

Cat. No.: B589440
CAS No.: 1132970-43-4
M. Wt: 386.583
InChI Key: LCCNORCLQFTDDF-KFTWTFIKSA-N
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Description

Dihydro Astrophloxine is a synthetic organic compound with the molecular formula C27H34N2. It is a derivative of the indole family, known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its complex molecular structure, which includes multiple aromatic rings and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro Astrophloxine can be synthesized through a multi-step process starting from 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide. The synthesis involves the reduction of the parent compound using sodium tetrahydroborate in methanol under an inert atmosphere . The reaction typically yields a high purity product with a yield of around 97%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dihydro Astrophloxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the structure of this compound, leading to the formation of new compounds.

    Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.

    Substitution: Various halogens and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce different indole derivatives.

Scientific Research Applications

Dihydro Astrophloxine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dihydro Astrophloxine involves its interaction with specific molecular targets within cells. The compound can bind to various proteins and enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Dihydro Astrophloxine is unique due to its specific structural modifications, which enhance its stability and fluorescence properties. These characteristics make it particularly valuable in applications requiring high sensitivity and precision.

Properties

IUPAC Name

(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19,24H,7-8H2,1-6H3/b18-13+,25-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNORCLQFTDDF-KFTWTFIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658053
Record name 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132970-43-4
Record name 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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